L-Serine, L-lysyl-L-tyrosyl-

Descripción general

Descripción

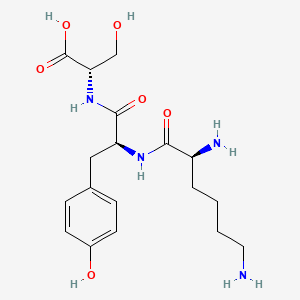

L-Serine, L-lysyl-L-tyrosyl- is a tripeptide composed of three amino acids: L-serine, L-lysine, and L-tyrosine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each of the constituent amino acids plays a unique role in the structure and function of the tripeptide.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-lysyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: L-serine is attached to the resin.

Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (L-lysine) is coupled using a coupling reagent such as HBTU or DIC.

Repetition: The process is repeated for L-tyrosine.

Cleavage and purification: The completed peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like L-Serine, L-lysyl-L-tyrosyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The use of protective groups and coupling reagents is optimized to ensure high yield and minimal side reactions.

Análisis De Reacciones Químicas

Types of Reactions

L-Serine, L-lysyl-L-tyrosyl- can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

Substitution: Amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.

Major Products

Oxidation: Dityrosine, oxidized lysine derivatives.

Reduction: Reduced peptide with intact amino acid residues.

Substitution: Acylated or alkylated peptide derivatives.

Aplicaciones Científicas De Investigación

L-Serine, L-lysyl-L-tyrosyl- has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications in neuroprotection and as a precursor for bioactive peptides.

Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mecanismo De Acción

The mechanism of action of L-Serine, L-lysyl-L-tyrosyl- involves its interaction with specific molecular targets. The serine residue can participate in catalytic triads in enzymes, while lysine and tyrosine residues can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

L-Serine, L-lysyl-L-isoleucyl-: Similar tripeptide with isoleucine instead of tyrosine.

L-Serine, L-lysyl-L-phenylalanine-: Contains phenylalanine instead of tyrosine.

L-Serine, L-lysyl-L-glutamine-: Glutamine replaces tyrosine in the tripeptide.

Uniqueness

L-Serine, L-lysyl-L-tyrosyl- is unique due to the presence of tyrosine, which can undergo specific oxidative reactions and participate in unique interactions with proteins. This makes it particularly useful in studies involving oxidative stress and protein interactions.

Actividad Biológica

L-Serine, a nonessential amino acid, plays a crucial role in various biological processes, particularly in protein synthesis and neurotransmission. The compound L-lysyl-L-tyrosyl, a dipeptide formed from lysine and tyrosine, also exhibits significant biological activities. This article explores the biological activities of L-serine and L-lysyl-L-tyrosyl, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

L-serine is synthesized through two primary pathways: the phosphorylated pathway and the glycolytic pathway. In humans, it is produced from 3-phosphoglycerate via three enzymatic reactions involving 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .

Biological Functions

L-serine serves multiple functions in cellular metabolism:

- Protein Synthesis : It is a building block for proteins.

- Precursor for Neurotransmitters : L-serine is converted to glycine and D-serine, both of which are important for neurotransmission. Glycine acts as an inhibitory neurotransmitter while D-serine functions as a coagonist at NMDA receptors .

- Role in Cell Proliferation : It is involved in the synthesis of phospholipids and sphingolipids, critical for cell membrane integrity and function .

Clinical Applications

Recent studies have highlighted L-serine's potential therapeutic effects:

- A clinical trial demonstrated that L-serine supplementation improved neurological symptoms in patients with GRINopathies, conditions caused by mutations in glutamate receptor genes. Patients showed improvements in hyperactivity and a reduction in seizures .

Chemical Structure and Properties

L-lysyl-L-tyrosyl is a dipeptide composed of lysine (an essential amino acid) and tyrosine (a nonessential amino acid). This compound can influence various physiological processes due to the properties of its constituent amino acids.

Biological Functions

Lysine plays a role in:

- Protein Structure : Contributes to protein folding and stability.

- Post-translational Modifications : Lysine residues can undergo acetylation, affecting protein function and interactions .

Tyrosine is involved in:

- Hormone Production : Precursor for catecholamines (dopamine, norepinephrine).

- Antioxidant Activity : Tyrosine has been linked to antioxidant properties that protect cells from oxidative stress.

Case Studies on L-Serine

- GRINopathies Study : In a study involving children with GRINpathies, oral administration of L-serine led to significant improvements in cognitive functions and behavior. The study emphasized the need for further research into dosage and long-term effects .

- Neurotransmission Studies : Research indicates that both glycine and D-serine derived from L-serine are crucial for modulating synaptic plasticity and memory formation in animal models .

Data Table: Summary of Biological Activities

| Compound | Biological Activity | Mechanism/Target | Clinical Relevance |

|---|---|---|---|

| L-Serine | Protein synthesis | Building block for proteins | Essential for growth and repair |

| Neurotransmitter precursor | Converts to glycine/D-serine | Important for brain function | |

| Cell membrane component | Sphingolipid synthesis | Critical for cellular integrity | |

| L-Lysyl-L-Tyrosyl | Protein structure stabilizer | Affects protein folding | Potential role in enhancing protein function |

| Hormone precursor | Precursor for catecholamines | Implications in mood regulation |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O6/c19-8-2-1-3-13(20)16(25)21-14(9-11-4-6-12(24)7-5-11)17(26)22-15(10-23)18(27)28/h4-7,13-15,23-24H,1-3,8-10,19-20H2,(H,21,25)(H,22,26)(H,27,28)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLLZAQNOQCEG-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276322 | |

| Record name | L-Serine, L-lysyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72829-55-1 | |

| Record name | L-Serine, L-lysyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.